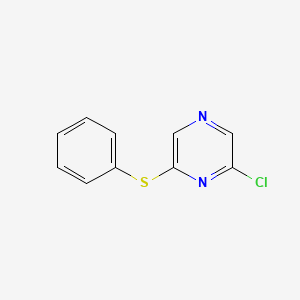
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorocarbonyl group, a methyl-propyl chain, and a carbamic acid ester linked to a 9H-fluoren-9-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the chlorocarbonyl intermediate. This intermediate is then reacted with 2-methyl-propylamine to form the corresponding carbamate. The final step involves esterification with 9H-fluoren-9-ylmethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions, leading to changes in the target’s activity.
Comparison with Similar Compounds
Similar Compounds
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid phenyl ester: Similar in structure but with a phenyl group instead of a 9H-fluoren-9-ylmethyl group.
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid benzyl ester: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate lies in its 9H-fluoren-9-ylmethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s stability and reactivity, making it suitable for specialized research and industrial applications.
Properties
Molecular Formula |
C20H20ClNO3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24) |
InChI Key |
OJVUGYYHLWTNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















